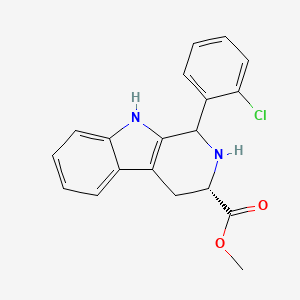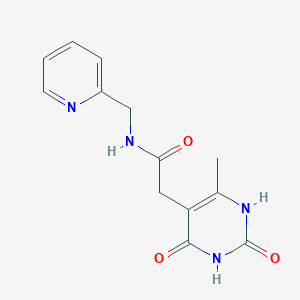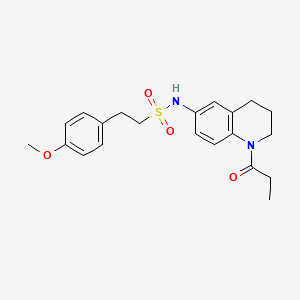
2-(4-methoxyphenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Properties and Metal Ion Sensing
Fluorescent Quinoline Derivatives : Studies on quinoline derivatives, including those with methoxyphenyl groups, have highlighted their potential in sensing applications, particularly for metal ions like Zn(II). The synthesis of such compounds and their spectroscopic studies suggest that they can form fluorescent complexes with zinc ions, indicating their use in bioimaging and metal ion detection (Kimber et al., 2003).
Antihypertensive and Diuretic Activities
Quinazoline Derivatives for Cardiovascular Diseases : Research on quinazoline derivatives with methoxyphenyl and benzenesulfonamide moieties has explored their pharmacological activities, including antihypertensive and diuretic effects. Such studies provide a basis for developing new therapeutic agents targeting cardiovascular diseases (Rahman et al., 2014).
Neuroprotective and Cognitive Enhancing Properties
Selective Receptor Antagonists : Tetrahydroisoquinoline derivatives containing benzenesulfonamide groups have been examined for their agonistic activities on human beta adrenergic receptors. Notably, some derivatives have shown promise as neuroprotective or cognitive enhancing agents due to their selective receptor interactions, suggesting potential applications in treating neurological disorders (Parmee et al., 2000).
Anticancer Activities
Cytotoxic and Antiproliferative Effects : Studies on various quinoline and tetrahydroquinoline derivatives have indicated their potential in anticancer therapies. For instance, specific compounds have demonstrated cytotoxic activities against cancer cell lines and the ability to inhibit tubulin polymerization, a mechanism that could be exploited in developing novel anticancer drugs (Gastpar et al., 1998).
Material Science and Particle Sizing
Fluorescent Dyes for Particle Sizing : Research on new fluorescent quinolinium dyes derived from the reaction of methoxyquinoline has revealed their utility in nanoparticle sizing. These dyes bind to silica particles, enabling the determination of particle size through time-resolved fluorescence anisotropy, which has implications for material science and nanotechnology applications (Geddes et al., 2000).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-21(24)23-13-4-5-17-15-18(8-11-20(17)23)22-28(25,26)14-12-16-6-9-19(27-2)10-7-16/h6-11,15,22H,3-5,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPHGRJXACDNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2526528.png)
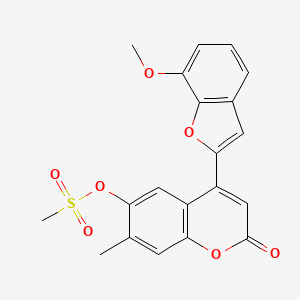
![N,N-diethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2526530.png)
![N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2526534.png)
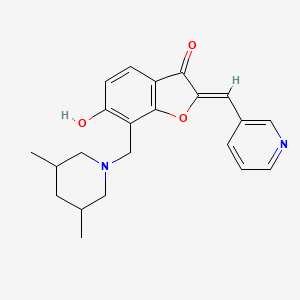
![N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2526536.png)
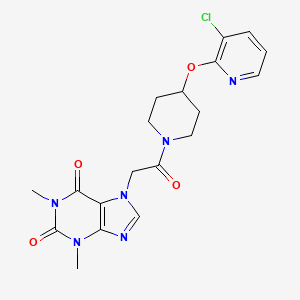
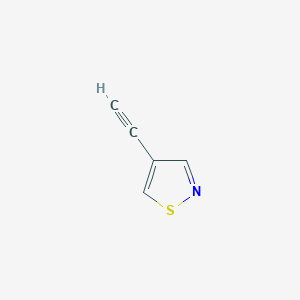
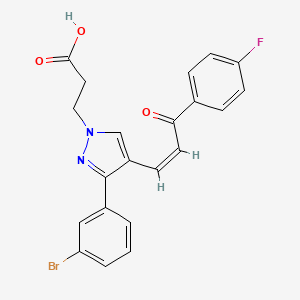
![2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526542.png)

